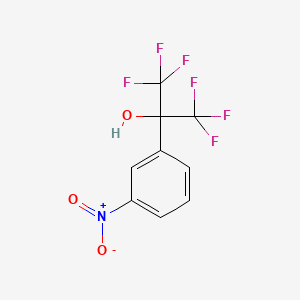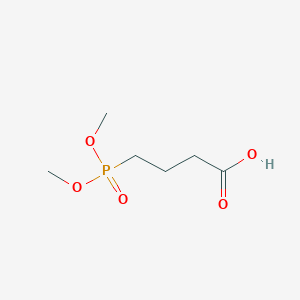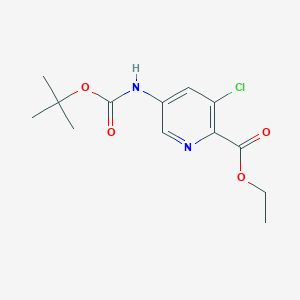
Ethyl 5-(boc-amino)-3-chloropicolinate
Vue d'ensemble
Description
The compound “Ethyl 5-(boc-amino)-3-chloropicolinate” is likely a derivative of picolinic acid, which has been substituted with an ethyl group, a boc-protected amino group, and a chlorine atom . The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis, particularly for the protection of amines .
Synthesis Analysis
The synthesis of Boc-protected amines and amino acids is typically achieved under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . A chemo-selective Buchwald Hartwig cross-coupling reaction using PEPPSI-IPr Pd-catalyst has been reported for the synthesis of N-protected amino esters .Chemical Reactions Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, it can be used in a variety of chemical reactions without being affected. The Boc group can be removed under acidic conditions .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Ethyl 5-(boc-amino)-3-chloropicolinate is used in the synthesis of various heterocyclic compounds. For instance, it is utilized in the synthesis of 1,4,6,7-tetrahydro[1,2,3]triazolo[4,5-e]-[1,4]diazepine-5,8-diones, achieved through condensation with ethyl glycinate hydrochloride and subsequent intramolecular cyclization (Syrota et al., 2019).
Preparation of Phytosteryl Amino Acid Ester Hydrochlorides
This chemical is instrumental in the production of phytosteryl amino acid ester hydrochlorides, which have enhanced emulsifying properties, making them potentially useful in food systems. The process involves esterification of phytosterols with N-tert-butoxycarbonyl (BOC) amino acid and subsequent deprotection of the BOC group (Jia et al., 2019).
In Organic Synthesis
This compound plays a role in the organic synthesis of various compounds. For example, it's used in the synthesis of cyclic ethers from lactones through ethyl lithiodiazoacetate ring-opening reactions, followed by rhodium carbenoid mediated cyclization (Moody & Taylor, 1989).
Synthesis of Enantiopure Compounds
It's also employed in the selective synthesis of enantiopure compounds, such as (S,E)‐α,β‐unsaturated γ‐amino esters, which are achieved through a reaction promoted by chromium dichloride (Concellón & Méjica, 2007).
Peptide Nucleic Acid Synthesis
An improved synthesis technique using this compound has been reported for the production of ethyl N-[(2-Boc-amino)ethyl]glycinate and its hydrochloride, which are key intermediates in peptide nucleic acid synthesis (Viirre & Hudson, 2003).
Gas Permeation Properties
Amino acid esters of ethyl cellulose synthesized with this compound show promising results in gas permeation, particularly in enhancing permselectivity for CO2/N2 and CO2/CH4 gas pairs (Ikeuchi et al., 2010).
Orientations Futures
Propriétés
IUPAC Name |
ethyl 3-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4/c1-5-19-11(17)10-9(14)6-8(7-15-10)16-12(18)20-13(2,3)4/h6-7H,5H2,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNKJGSIEODENI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=N1)NC(=O)OC(C)(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626076 | |
| Record name | Ethyl 5-[(tert-butoxycarbonyl)amino]-3-chloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
275383-97-6 | |
| Record name | Ethyl 5-[(tert-butoxycarbonyl)amino]-3-chloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




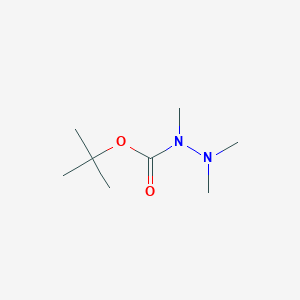

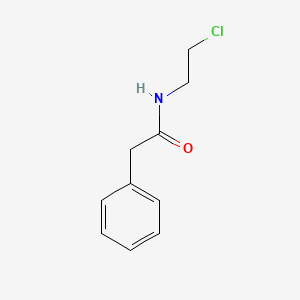
![2-Aza-6-thiabenzo[def]chrysene-1,3-dione](/img/structure/B3031299.png)


![Methyl 5-({[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)furan-2-carboxylate](/img/structure/B3031304.png)
